3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the nitro group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways.
Medicine
Thiazolidinedione derivatives are known for their antidiabetic properties. This compound could be investigated for similar therapeutic effects, such as improving insulin sensitivity or reducing inflammation.
Industry
The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative with antidiabetic properties.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar effects but withdrawn due to safety concerns.
Uniqueness
3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C17H11ClN2O6S |
---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7- |
InChI Key |
PADTZIJWSMJYJO-AUWJEWJLSA-N |
SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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